![molecular formula C16H19NO3 B7692594 (2-hydroxy-7-methylquinolin-3-yl)methyl 3-methylbutanoate](/img/structure/B7692594.png)
(2-hydroxy-7-methylquinolin-3-yl)methyl 3-methylbutanoate
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Description
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of 2-hydroxy-7-methoxyquinoline with N,N-dimethyl-3-aminobutan-1-ol in the presence of a coupling agent to form an intermediate. This intermediate is then reacted with N,N-dimethylbutyryl chloride to yield the final product.Molecular Structure Analysis
The molecular structure of “(2-hydroxy-7-methylquinolin-3-yl)methyl 3-methylbutanoate” can be deduced from its name. It contains a 2-hydroxy-7-methylquinolin-3-yl group and a 3-methylbutanoate group .Mechanism of Action
The exact mechanism of action of similar compounds is not fully understood, but it is believed to involve the activation of the innate immune system. These compounds have been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which can lead to the destruction of tumor vasculature and subsequent tumor necrosis.
Safety and Hazards
properties
IUPAC Name |
(7-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10(2)6-15(18)20-9-13-8-12-5-4-11(3)7-14(12)17-16(13)19/h4-5,7-8,10H,6,9H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTBNSUJQWOEEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)COC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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